4-(Diethylamino)phenylboronic acid

概要

説明

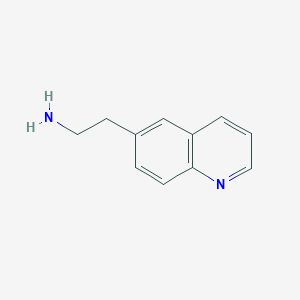

4-(Diethylamino)phenylboronic acid is a useful cross-coupling partner in palladium-catalyzed carbon-carbon bond formation, also known as the Suzuki Reaction .

Synthesis Analysis

The synthesis of this compound involves palladium-catalyzed carbon-carbon bond formation, commonly referred to as the Suzuki Reaction .Molecular Structure Analysis

The empirical formula of this compound is C10H16BNO2. It has a molecular weight of 193.05 .Chemical Reactions Analysis

This compound is used as a reagent in various reactions. It is particularly useful in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

This compound is a solid at 20°C. It has a molecular weight of 165.00 and a melting point of 227°C .科学的研究の応用

Synthesis and Organic Chemistry

- Synthesis of 4-(Diethylamino)phenylboronic Acid : This compound, being an important intermediate in organic synthesis, was synthesized through a reduction, acylation, hydrolysis three-step reaction, highlighting its significance in organic chemistry (Zhang Da, 2015).

Optical and Photophysical Properties

- Optical Properties Studies : In a study on 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, it was found that the absorption and excitation spectra were influenced by substituents in the phenyl ring, indicating potential applications as organic semiconductors (Horacio Briseño-Ortega et al., 2018).

Biomedical Engineering and Gene Therapy

- Hepatocarcinoma Gene Therapy : Phenylboronic acid-modified polyamidoamine was used for delivering short GC-rich DNA, showing significant anti-proliferative effects and potential for tumor gene therapy (Jiebing Yang et al., 2019).

- Nanoparticle Development : Phenylboronic acid-containing nanoparticles demonstrated stimuli-responsive characteristics, making them suitable for applications in biomedical engineering (U. Hasegawa et al., 2015).

Glucose Sensing and Drug Delivery

- Glucose-Sensitive Materials : Research on photonic crystal glucose-sensing materials, which use boronic acid derivatives, has shown potential for noninvasive glucose monitoring, such as in ocular inserts or diagnostic contact lenses for diabetes mellitus (V. Alexeev et al., 2004).

- Enhanced Gene Transfection : The modification of polyethylenimine with phenylboronic acid significantly enhanced gene delivery efficiency, suggesting potential in gene therapy (Qi Peng et al., 2010).

Nanotechnology and Material Science

- Nanomaterials for Bio-Applications : Phenylboronic acid-decorated polymeric nanomaterials have found applications in drug delivery systemsand biosensors, particularly interacting with glucose and sialic acid, reflecting their versatility in nanotechnology applications (Tianyu Lan & Qianqian Guo, 2019).

- Two-Photon Imaging and Photodynamic Therapy : A phenylboronic acid-functionalized pyrene derivative was used for in situ two-photon imaging of cell surface sialic acids and as an agent in photodynamic therapy, illustrating its potential in cancer diagnostics and therapeutics (Ting Li & Yang Liu, 2021).

Glucose-Responsive Polymeric Nanoparticles

- Insulin Delivery : Phenylboronic acid-based glucose-responsive materials have been used to create systems for insulin delivery, showing their significance in diabetic care (Rujiang Ma & Linqi Shi, 2014).

Supramolecular Chemistry

- Supramolecular Assemblies : Studies on phenylboronic and 4-methoxyphenylboronic acids have led to the development of novel supramolecular assemblies, which can be applied in various fields including pharmaceuticals (V. Pedireddi & N. Seethalekshmi, 2004).

Advanced Bio-Applications

- Drug Delivery and Diagnostic Applications : The unique chemistry of phenylboronic acid derivatives, forming reversible complexes with polyols, has led to their use in drug delivery systems and biosensors, with expanding potential in pharmaceuticals and chemical engineering (Chu Liang-yin, 2006).

作用機序

Safety and Hazards

将来の方向性

While specific future directions for 4-(Diethylamino)phenylboronic acid are not mentioned in the search results, the compound’s use in Suzuki-Miyaura cross-coupling reactions suggests potential applications in the synthesis of complex organic compounds .

Relevant Papers One relevant paper discusses the interaction between phenylboronic acid derivatives and active ingredients with a diphenol structure of traditional Chinese medicine . This research could provide new strategies for improving the bioavailability and water solubility, extending the circulation time, and wider application of the active ingredients of traditional Chinese medicine in the prevention and therapy of diseases .

特性

IUPAC Name |

[4-(diethylamino)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO2/c1-3-12(4-2)10-7-5-9(6-8-10)11(13)14/h5-8,13-14H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVVHTYCMAMSJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N(CC)CC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B3166249.png)

amine hydrochloride](/img/structure/B3166256.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B3166294.png)

![2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B3166327.png)